molecular formula C8H16ClNO B2878862 {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride CAS No. 2089255-97-8

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride

Cat. No. B2878862
M. Wt: 177.67
InChI Key: VXYWNLKAEKEQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that has a unique chemical structure, which makes it an interesting molecule for researchers to study. In 4]octan-6-yl}methanamine hydrochloride.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride' involves the reaction of 6-bromohexan-1-ol with sodium hydride to form 5-bromo-1-pentanol. This intermediate is then reacted with 1,3-propanedithiol to form the spirocyclic compound, which is subsequently oxidized with potassium permanganate to form the desired product. The amine group is then protonated with hydrochloric acid to form the hydrochloride salt.

Starting Materials
6-bromohexan-1-ol, sodium hydride, 1,3-propanedithiol, potassium permanganate, methanamine, hydrochloric acid

Reaction
Step 1: React 6-bromohexan-1-ol with sodium hydride to form 5-bromo-1-pentanol., Step 2: React 5-bromo-1-pentanol with 1,3-propanedithiol to form the spirocyclic compound., Step 3: Oxidize the spirocyclic compound with potassium permanganate to form the desired product., Step 4: Protonate the amine group of the product with hydrochloric acid to form the hydrochloride salt.

Mechanism Of Action

The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA.

Biochemical And Physiological Effects

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and exhibit antiviral and antibacterial properties. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is its unique chemical structure, which makes it an interesting molecule for researchers to study. It has also been found to exhibit various biological activities, which make it a potential candidate for drug development. However, one of the limitations of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is that its mechanism of action is not well understood, which makes it difficult to develop it as a drug candidate.

Future Directions

There are several future directions that can be explored in the study of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential as a drug candidate. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, it can be studied for its potential as an antiviral and antibacterial agent. The synthesis method can also be optimized to improve the yield and purity of the compound.

Scientific Research Applications

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.

properties

IUPAC Name

5-oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWNLKAEKEQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride

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